N-(3-Amino-1H-pyrazolo[3,4-b]pyridin-5-yl)benzamide
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Overview
Description
N-(3-Amino-1H-pyrazolo[3,4-b]pyridin-5-yl)benzamide is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a pyrazole ring fused to a pyridine ring, with an amino group at the 3-position and a benzamide group at the 5-position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-1H-pyrazolo[3,4-b]pyridin-5-yl)benzamide typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization and subsequent functionalization steps . The reaction conditions often include the use of glacial acetic acid as a solvent and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-1H-pyrazolo[3,4-b]pyridin-5-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group at the 3-position can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve the use of organic solvents such as ethanol or dichloromethane and may require heating or cooling to specific temperatures to achieve the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-nitro-1H-pyrazolo[3,4-b]pyridin-5-yl)benzamide, while reduction may produce N-(3-amino-1H-pyrazolo[3,4-b]pyridin-5-yl)benzylamine .
Scientific Research Applications
N-(3-Amino-1H-pyrazolo[3,4-b]pyridin-5-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, particularly in the inhibition of ZAK kinase.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N-(3-Amino-1H-pyrazolo[3,4-b]pyridin-5-yl)benzamide involves its interaction with specific molecular targets, such as kinases. The compound has been shown to inhibit the activity of ZAK kinase by binding to its active site, thereby preventing the phosphorylation of downstream signaling molecules . This inhibition can lead to the suppression of cellular processes that contribute to disease progression, making it a promising candidate for drug development .
Comparison with Similar Compounds
N-(3-Amino-1H-pyrazolo[3,4-b]pyridin-5-yl)benzamide can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but may have different substituents at various positions, leading to variations in their chemical and biological properties.
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar “amino-nitro-amino” arrangement and exhibit excellent thermal stability and high density.
5-Amino-1,3-dimethylpyrazole: This compound has a similar pyrazole ring but differs in its substitution pattern, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
583039-83-2 |
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Molecular Formula |
C13H11N5O |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
N-(3-amino-2H-pyrazolo[3,4-b]pyridin-5-yl)benzamide |
InChI |
InChI=1S/C13H11N5O/c14-11-10-6-9(7-15-12(10)18-17-11)16-13(19)8-4-2-1-3-5-8/h1-7H,(H,16,19)(H3,14,15,17,18) |
InChI Key |
DTLMZBXDZMCXJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(NN=C3N=C2)N |
Origin of Product |
United States |
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